2-Aminoadamantane hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-aminoadamantane and its derivatives involves innovative methodologies that exploit the adamantane's unique structural features. A notable approach includes the flow-based synthesis, which offers a high-yielding, scalable, and safe process for preparing 2-aminoadamantane-2-carboxylic acid, highlighting the compound's significance as a transport mediator due to its unique physiochemical properties (Battilocchio et al., 2012). Additionally, the aza-Prins cyclization technique provides an efficient route to 1-aminoadamantane derivatives, showcasing the compound's versatility in synthetic chemistry (Kuga et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-aminoadamantane hydrochloride and its derivatives reveals a complex interaction of hydrogen bonding and supramolecular assembly. Studies demonstrate how 1-aminoadamantane hydrochloride forms H-bonded supramolecular compounds with distinct dielectric properties, emphasizing the structural intricacy and potential for developing materials with specific electronic characteristics (Fu et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 2-aminoadamantane hydrochloride unveils its capability to undergo various reactions, producing a spectrum of adamantane-based compounds. For instance, the action of nitrous acid on 2-aminoadamantane leads to the formation of 2-adamantanol and adamantanone, illustrating the compound’s versatility in organic synthesis (Shokova et al., 1973).
Physical Properties Analysis
The physical properties of 2-aminoadamantane hydrochloride, such as dielectric constants, are influenced by its molecular structure and the formation of supramolecular assemblies. The dielectric constant measurements of supramolecular compounds derived from 1-aminoadamantane hydrochloride provide insights into the material's potential applications in electronic devices (Fu et al., 2011).
Chemical Properties Analysis
Exploring the chemical properties of 2-aminoadamantane hydrochloride reveals its role as a precursor in synthesizing various biologically active derivatives. The compound's reactivity allows for the creation of derivatives with significant antiviral activity, underscoring the potential for developing novel therapeutic agents (Kolocouris et al., 1994).
Scientific Research Applications
Influenza A Viruses Inhibition : 1-Adamantanamine hydrochloride, a form of aminoadamantane, has been shown to inhibit the multiplication of influenza A viruses in cell cultures, organ cultures, and experimentally infected mice. However, its protective effect in humans, especially as a prophylactic treatment in a family environment, has shown mixed results (Galbraith et al., 1969).
Resistance Mechanisms in Influenza A : Studies have identified that amantadine, another form of aminoadamantane hydrochloride, acts selectively and strain-specifically against influenza A. The drug's mechanism involves either inhibiting the initiation of infection or virus assembly, likely interfering with the functions of haemagglutinin and M2 proteins of the virus (Hay et al., 1986).
Antiviral Properties : The synthesis of novel 2-aminoadamantane derivatives has shown marked antiarrhythmic (antifibrillatory) activity, indicating potential broader antiviral applications beyond influenza (Avdyunina et al., 2019).
Neuroprotective Properties : Aminoadamantanes are used in treating Parkinson's and Alzheimer's diseases. Research indicates that they may regulate the production of the glial cell line-derived neurotrophic factor (GDNF) in glial cells, contributing to their neuroprotective properties (Caumont et al., 2006).
Analgesic and Anti-Inflammatory Properties : Some derivatives of aminoadamantane have been found to have analgesic and anti-inflammatory properties, indicating their potential use in pain management (Ivanova et al., 2016).
Dielectric Property Studies : Supramolecular compounds based on protonated 1-aminoadamantane have been synthesized and studied for their dielectric properties, suggesting potential applications in materials science (Fu et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
adamantan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-10-8-2-6-1-7(4-8)5-9(10)3-6;/h6-10H,1-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDWDRZITJEWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13074-39-0 (Parent) | |
Record name | 2-Adamantanamine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60147021 | |
Record name | 2-Adamantanamine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoadamantane hydrochloride | |
CAS RN |
10523-68-9 | |
Record name | 2-Adamantanamine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10523-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Adamantanamine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Adamantanamine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13.7]dec-2-ylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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